
(s)-4-(1-Hydroxyethyl)benzene-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(s)-4-(1-Hydroxyethyl)benzene-1,2-diol is a chemical compound with a unique molecular structure. It is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a hydroxyethyl group attached to a benzene ring, which contributes to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (s)-4-(1-Hydroxyethyl)benzene-1,2-diol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzene derivatives and hydroxyethyl precursors.
Reaction Conditions: The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Purification: After the reaction, the product is purified using techniques such as chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize yield and efficiency while ensuring the quality and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(s)-4-(1-Hydroxyethyl)benzene-1,2-diol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions may yield hydroxyethyl-substituted benzene derivatives with different oxidation states.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydroxyethyl-substituted benzene derivatives.
Applications De Recherche Scientifique
(s)-4-(1-Hydroxyethyl)benzene-1,2-diol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research explores its potential therapeutic applications, such as its role in drug development and its effects on specific biological targets.
Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism of action of (s)-4-(1-Hydroxyethyl)benzene-1,2-diol involves its interaction with molecular targets and pathways within biological systems. The hydroxyethyl group and benzene ring contribute to its binding affinity and reactivity with specific enzymes, receptors, or other biomolecules. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(s)-4-(1-Hydroxyethyl)benzene-1,3-diol: Similar structure but with different positional isomerism.
(s)-4-(1-Hydroxyethyl)benzene-1,4-diol: Another positional isomer with distinct chemical properties.
5-(2-(tert-butylamino)-1-hydroxyethyl)-3-(hydroxymethyl)benzene-1,2-diol: A compound with additional functional groups and different biological activities.
Uniqueness
(s)-4-(1-Hydroxyethyl)benzene-1,2-diol is unique due to its specific hydroxyethyl substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C8H10O3 |
|---|---|
Poids moléculaire |
154.16 g/mol |
Nom IUPAC |
4-[(1S)-1-hydroxyethyl]benzene-1,2-diol |
InChI |
InChI=1S/C8H10O3/c1-5(9)6-2-3-7(10)8(11)4-6/h2-5,9-11H,1H3/t5-/m0/s1 |
Clé InChI |
LOXKYYNKSCBYLB-YFKPBYRVSA-N |
SMILES isomérique |
C[C@@H](C1=CC(=C(C=C1)O)O)O |
SMILES canonique |
CC(C1=CC(=C(C=C1)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


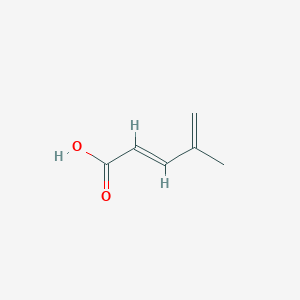

![[2-Bromo-1-(3-methylbutoxy)ethyl]benzene](/img/structure/B13619377.png)

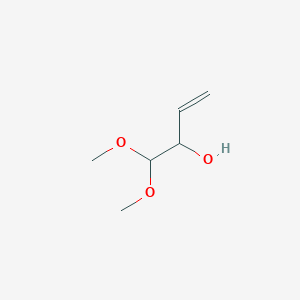
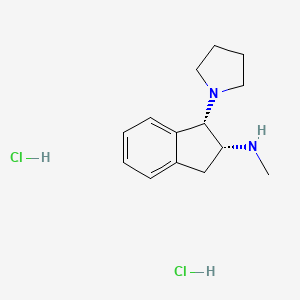
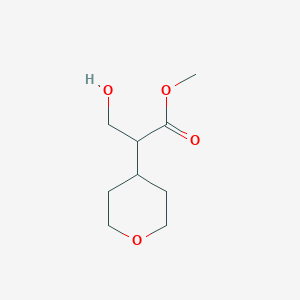

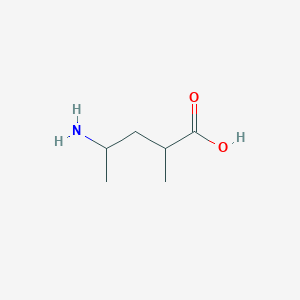
![N-{2-[4-(2,4-difluorophenoxy)piperidin-1-yl]-5-methanesulfonylphenyl}-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B13619462.png)
